1-(3-Bromo-2-fluorophenyl)piperazine
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Overview
Description
1-(3-Bromo-2-fluorophenyl)piperazine is an organic compound with the molecular formula C10H12BrFN2 It is a derivative of piperazine, a heterocyclic amine, and contains both bromine and fluorine substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromo-2-fluorophenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 3-bromo-2-fluoroaniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-fluorophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(3-Bromo-2-fluorophenyl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-fluorophenyl)piperazine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)piperazine: Similar structure but lacks the bromine substituent.
1-(3-Bromo-4-fluorophenyl)piperazine: Similar structure with different positioning of the fluorine atom.
1-(3-Chloro-2-fluorophenyl)piperazine: Contains a chlorine atom instead of bromine.
Uniqueness
1-(3-Bromo-2-fluorophenyl)piperazine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring
Properties
Molecular Formula |
C10H12BrFN2 |
---|---|
Molecular Weight |
259.12 g/mol |
IUPAC Name |
1-(3-bromo-2-fluorophenyl)piperazine |
InChI |
InChI=1S/C10H12BrFN2/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14/h1-3,13H,4-7H2 |
InChI Key |
SMRVQIOXRXRSGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=CC=C2)Br)F |
Origin of Product |
United States |
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